molecular formula C7H2BrF2NO4 B6312895 5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole CAS No. 1357625-68-3

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole

Cat. No.: B6312895
CAS No.: 1357625-68-3
M. Wt: 282.00 g/mol
InChI Key: JDXKKQSQCRMKMC-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C7H2BrF2NO4 It is a derivative of benzodioxole, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with bromine and nitric acid under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 5-amino-2,2-difluoro-6-nitro-1,3-benzodioxole.

    Oxidation: Introduction of carboxyl or hydroxyl groups.

Scientific Research Applications

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Intermediate for the production of pesticides and herbicides.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 2,2-Difluoro-1,3-benzodioxole
  • 5-Bromo-1,4-benzodioxane

Uniqueness

5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole is unique due to the combination of bromine, fluorine, and nitro groups on the benzodioxole scaffold. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKKQSQCRMKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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